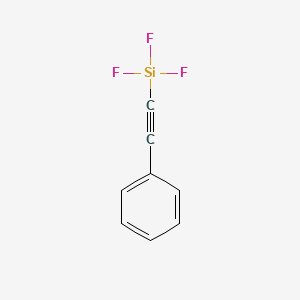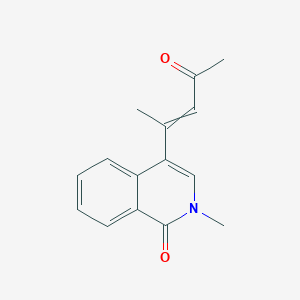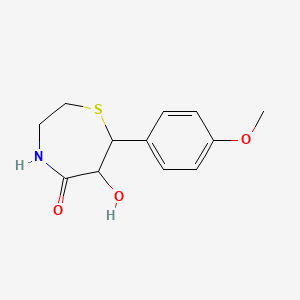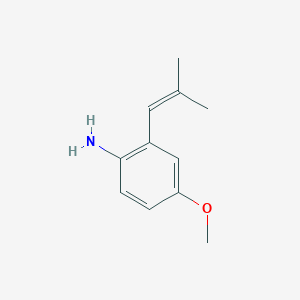![molecular formula C12H22O3 B12532859 [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol CAS No. 652154-91-1](/img/structure/B12532859.png)
[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol is an organic compound with a complex structure It contains a five-membered cyclopentyl ring substituted with ethylidene and methoxymethyl groups, and a hydroxyl group attached to the methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentanone with methoxymethyl chloride in the presence of a base, followed by the introduction of the ethylidene group through a condensation reaction. The final step involves the reduction of the intermediate product to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-Ethylidene-4,4-bis(hydroxymethyl)cyclopentyl]methanol: Similar structure but with hydroxyl groups instead of methoxymethyl groups.
[2-Ethylidene-4,4-bis(ethoxymethyl)cyclopentyl]methanol: Similar structure but with ethoxymethyl groups instead of methoxymethyl groups.
Uniqueness
[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
652154-91-1 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
[2-ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H22O3/c1-4-10-5-12(8-14-2,9-15-3)6-11(10)7-13/h4,11,13H,5-9H2,1-3H3 |
Clé InChI |
ZPFZWZDNKNLNSQ-UHFFFAOYSA-N |
SMILES canonique |
CC=C1CC(CC1CO)(COC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B12532780.png)

![N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532792.png)


![3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one](/img/structure/B12532805.png)
![Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-](/img/structure/B12532807.png)
![4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol](/img/structure/B12532810.png)

![5-[4-(Methylsulfanyl)phenyl]pentanoic acid](/img/structure/B12532831.png)



